ثيازولات 4،5-مُستبدلة

4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a thiazole ring with substituents at both the 4 and 5 positions. These functionalized molecules exhibit diverse chemical and biological properties, making them valuable in various applications.

Structurally, these compounds consist of a five-membered ring containing sulfur and nitrogen atoms. The substitution at the 4 and 5 positions can vary widely, encompassing a range of functionalities such as alkyls, aryls, halogens, or other functional groups. This variability allows for the fine-tuning of properties like solubility, reactivity, and bioavailability.

From a chemical perspective, 4,5-disubstituted thiazoles have been explored in numerous synthetic routes due to their structural versatility. They are often used as precursors in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents. Furthermore, they find applications in catalysis, where their unique electronic properties can facilitate chemical transformations.

In biological research, these compounds have shown potential in modulating enzyme activities, serving as inhibitors or activators. Their ability to interact with biomolecules makes them promising candidates for drug discovery efforts. Overall, the rich chemistry and diverse functionalization options of 4,5-disubstituted thiazoles continue to make them a dynamic area of interest in both academic and industrial settings.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

|

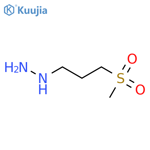

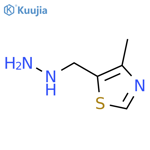

5-(hydrazinylmethyl)-4-methyl-1,3-thiazole | 1016519-42-8 | C5H9N3S |

|

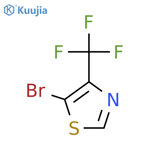

5-Bromo-4-(trifluoromethyl)-1,3-thiazole | 1211525-16-4 | C4HBrF3NS |

|

5-(2-azidoethyl)-4-methyl-1,3-thiazole | 153805-36-8 | C6H8N4S |

|

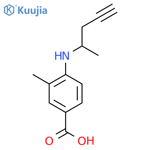

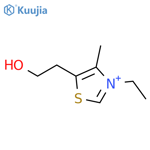

Thiazolium, 3-ethyl-5-(2-hydroxyethyl)-4-methyl- | 45892-42-0 | C8H14NOS |

|

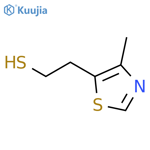

2-(4-methyl-1,3-thiazol-5-yl)ethane-1-thiol | 656-51-9 | C6H9NS2 |

|

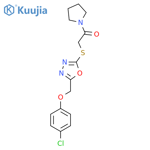

N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride | 1332529-21-1 | C11H14Cl2N2S |

|

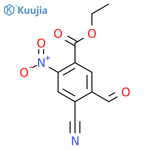

2-(5-bromo-1,3-thiazol-4-yl)acetonitrile | 1909319-59-0 | C5H3BrN2S |

|

N,4-Dimethyl-1,3-thiazole-5-sulfonamide | 1823927-61-2 | |

|

5-Methyl-4-thiazolamine | 772315-55-6 | C4H6N2S |

|

4-(2-Fluorophenyl)thiazol-5-amine | 1248481-02-8 | C9H7FN2S |

الوثائق ذات الصلة

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

الموردين الموصى بهم

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها